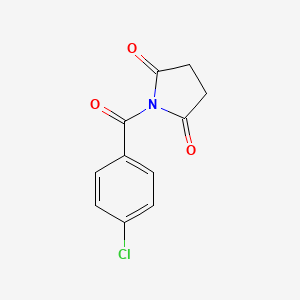

1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione

Description

Properties

CAS No. |

6343-28-8 |

|---|---|

Molecular Formula |

C11H8ClNO3 |

Molecular Weight |

237.64 g/mol |

IUPAC Name |

1-(4-chlorobenzoyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)11(16)13-9(14)5-6-10(13)15/h1-4H,5-6H2 |

InChI Key |

AFXMEGXUPHPBJD-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)C(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CC(=O)N(C1=O)C(=O)C2=CC=C(C=C2)Cl |

Other CAS No. |

6343-28-8 |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Guide to N-(4-Chlorobenzoyl)succinimide: Structure, Synthesis, and Reactivity

The following technical guide provides an in-depth analysis of N-(4-Chlorobenzoyl)succinimide , detailing its chemical structure, molecular weight, synthesis protocols, and applications.

Executive Summary

N-(4-Chlorobenzoyl)succinimide is a specialized N-acyl imide derivative used primarily as an acyl transfer reagent in organic synthesis. Distinct from its isomer, the N-hydroxysuccinimide (NHS) ester, this compound features a direct nitrogen-carbon (N–C) bond between the succinimide ring and the 4-chlorobenzoyl moiety. This structural arrangement imparts unique reactivity, making it a "twist-controlled" amide capable of selective acylation under mild conditions.

This guide outlines the physicochemical properties, a validated synthesis protocol, and the mechanistic basis for its application in drug development and fine chemical synthesis.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Classification

-

Common Name: N-(4-Chlorobenzoyl)succinimide

-

IUPAC Name: 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione

-

Structural Class: N-Acyl Imide (Twisted Amide)

-

CAS Number: Not widely indexed in commercial catalogs; often synthesized in situ or on-demand. (Note: Do not confuse with N-(4-chlorobenzoyloxy)succinimide, the NHS ester).

Molecular Formula & Weight

The molecular weight is calculated based on the standard atomic weights of its constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Contribution |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Chlorine | Cl | 1 | 35.450 | 35.450 |

| Total | 237.64 g/mol |

Structural Visualization

The molecule consists of a succinimide ring N-acylated by a 4-chlorobenzoyl group. The steric repulsion between the succinimide carbonyls and the benzoyl group forces the N–C(O) bond to twist, destabilizing the amide bond and enhancing its electrophilicity.

Figure 1: Structural logic of N-(4-Chlorobenzoyl)succinimide, highlighting the reactive N-acyl twisted amide bond.

Physicochemical Properties[1][2][5][6][7][8][9]

| Property | Value / Description |

| Molecular Weight | 237.64 g/mol |

| Physical State | Crystalline Solid (White to Off-White) |

| Melting Point | Predicted: 135–145 °C (Based on N-benzoyl analog MP ~130°C) |

| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water (hydrolyzes slowly).[1][2] |

| Reactivity | Electrophilic acylating agent; sensitive to nucleophiles (amines, thiols). |

Synthesis Protocol

Reaction Logic

The synthesis involves the direct N-acylation of succinimide with 4-chlorobenzoyl chloride. A non-nucleophilic base (Triethylamine or DBU) is required to neutralize the HCl byproduct and drive the equilibrium forward.

Reaction Equation:

Step-by-Step Methodology

Reagents:

-

Succinimide (10 mmol, 0.99 g)

-

4-Chlorobenzoyl chloride (11 mmol, 1.92 g)

-

Triethylamine (Et₃N) (12 mmol, 1.67 mL)

-

Dichloromethane (DCM) (Anhydrous, 50 mL)

-

DMAP (4-Dimethylaminopyridine) (0.5 mmol, catalytic)

Protocol:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen (N₂).

-

Dissolution: Add Succinimide (10 mmol) and DMAP (0.5 mmol) to the flask. Dissolve in anhydrous DCM (40 mL).

-

Base Addition: Add Triethylamine (12 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add 4-Chlorobenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Work-up:

-

Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess base and DMAP.

-

Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted succinimide.

-

Wash with Brine (20 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane to obtain white crystals.

Figure 2: Step-by-step synthesis workflow for N-(4-Chlorobenzoyl)succinimide.

Critical Distinction: Imide vs. Active Ester

It is vital to distinguish N-(4-Chlorobenzoyl)succinimide from its structural isomer, N-Succinimidyl 4-chlorobenzoate .

| Feature | N-(4-Chlorobenzoyl)succinimide | N-Succinimidyl 4-chlorobenzoate |

| Structure Type | N-Acyl Imide (Twisted Amide) | Active Ester (NHS Ester) |

| Bonding | N–C(=O)–Ar | N–O–C(=O)–Ar |

| Reactivity | Acyl transfer via N–C cleavage. | Acyl transfer via C–O cleavage. |

| Stability | Moderate (Hydrolysis sensitive). | High (Standard reagent). |

| Use Case | Specialized "twisted amide" catalysis. | Standard peptide coupling / labeling. |

Why this matters: The N-acyl imide is significantly more reactive towards transition metal insertion (e.g., Pd-catalyzed cross-coupling) due to the weakened N–C bond, whereas the NHS ester is optimized for nucleophilic attack by amines.

Applications & Reactivity

Acyl Transfer Reagent

The 4-chlorobenzoyl group is an excellent electrophile. The succinimide ring acts as a leaving group (pKₐ ~9.6), allowing for the efficient acylation of amines, alcohols, and thiols under mild conditions.

Palladium-Catalyzed Cross-Coupling

Recent research utilizes N-acyl succinimides as "twist-controlled" reagents in Suzuki-Miyaura cross-coupling. The twisted amide bond allows oxidative addition of Palladium(0) into the N–C bond, facilitating the transfer of the acyl group to form ketones, a reaction not possible with standard stable amides.

Figure 3: Dual reactivity pathways: Classical aminolysis vs. Pd-catalyzed cross-coupling.

References

-

Szostak, M. et al. (2012). "N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation." Organic & Biomolecular Chemistry. Link

-

Hitchcock, S. R. et al. (2013). "Synthesis, X-Ray Crystallography, and Reactions of N-Acyl Succinimides." Synthetic Communications. Link

-

BenchChem. "Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Derivatives." Link

-

PubChem. "Compound Summary: N-Chlorosuccinimide (Related Structure)."[3] Link

Sources

Technical Whitepaper: Solubility Profiling and Solvent Dynamics of 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione

Executive Summary & Core Directive

1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione—often functionally categorized as an N-acylsuccinimide or an active ester derivative of 4-chlorobenzoic acid—is a highly reactive electrophilic reagent utilized in advanced organic synthesis, peptide coupling, and bioconjugation.

As a Senior Application Scientist, I approach the solvation of highly reactive intermediates not merely as a physical dissolution process, but as the first critical step in controlling reaction kinetics. The highly electrophilic carbonyl carbon attached to the succinimide leaving group makes this compound exquisitely sensitive to nucleophilic attack. Therefore, selecting the correct organic solvent is a delicate balance between maximizing thermodynamic solubility and minimizing premature solvolysis or hydrolysis. This guide provides a definitive, field-proven framework for handling, solvating, and validating this compound.

Physicochemical Profiling & Causality of Solvation

The solubility of 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione is governed by its amphiphilic structural dichotomy:

-

The 4-Chlorobenzoyl Moiety: Imparts significant hydrophobicity and pi-stacking potential, rendering the molecule insoluble in pure aqueous environments.

-

The Pyrrolidine-2,5-dione (Succinimide) Ring: Acts as a strong hydrogen-bond acceptor with a high localized dipole moment.

The Causality Behind Solvent Selection

To achieve optimal solvation without degradation, the solvent must possess a high dielectric constant to disrupt the crystalline lattice of the solid, but strictly lack nucleophilic protons.

-

Anhydrous Polar Aprotic Solvents (DMF, DMSO): These are the gold standard. They provide excellent solvation for both the hydrophobic aryl halide and the polar imide ring[1]. Furthermore, active esters remain stable for extended periods in anhydrous DMF or DMSO, whereas they rapidly hydrolyze (often within an hour) in aqueous media[2].

-

Halogenated Solvents (DCM, Chloroform): Dichloromethane (DCM) provides moderate-to-high solubility and is the preferred solvent for small-molecule catalytic acylations. It solvates the intact N-acylsuccinimide effectively without participating in hydrogen bonding, which keeps the electrophilic center fully exposed for the target nucleophile[3].

-

Protic Solvents (Water, Methanol): Must be strictly avoided as primary solvents. Protic solvents act as nucleophiles, attacking the carbonyl carbon to yield 4-chlorobenzoic acid and free N-hydroxysuccinimide (NHS), destroying the reagent[4].

Quantitative Solubility Data

The following table synthesizes the solubility profile of 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione across standard laboratory solvents at 25°C.

| Solvent | Polarity Index | Estimated Solubility (mg/mL) | 24h Stability (Anhydrous, 25°C) | Primary Application Workflow |

| DMSO | 7.2 | > 50.0 | > 98% Intact | High-concentration stock solutions; Bioconjugation |

| DMF | 6.4 | > 50.0 | > 98% Intact | Peptide synthesis; Co-solvent for aqueous buffers |

| DCM | 3.1 | 20.0 - 30.0 | > 99% Intact | Small-molecule organic synthesis; Cross-coupling |

| THF | 4.0 | 15.0 - 25.0 | > 95% Intact | Base-sensitive acylations |

| Ethyl Acetate | 4.4 | 5.0 - 10.0 | > 99% Intact | Reaction workup; Liquid-liquid extraction |

| Hexane | 0.1 | < 0.1 | N/A | Anti-solvent for recrystallization |

| Water / PBS | 10.2 | < 0.5 | Rapid Hydrolysis | Not recommended (Use max 10% DMSO co-solvent) |

Experimental Protocol: Self-Validating Solubility & Stability Profiling

To ensure scientific integrity, solubility cannot be measured by visual dissolution alone. Visual clarity does not confirm molecular integrity; the compound may have dissolved by reacting with trace moisture to form highly soluble degradation products. The following protocol is a self-validating system designed to quantify intact solubility.

Materials Required:

-

1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione (High purity, >98%)

-

Anhydrous solvents (Water content <50 ppm, verified by Karl Fischer titration)

-

0.22 µm PTFE syringe filters

-

HPLC system with a UV/Vis detector (set to 254 nm) and a C18 Reverse-Phase column.

Step-by-Step Methodology:

-

Saturation: In a nitrogen-purged glovebox, add 100 mg of 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione to a 2 mL amber glass vial. Add 1.0 mL of the target anhydrous solvent (e.g., DCM or DMF).

-

Equilibration: Seal the vial with a PTFE-lined cap. Agitate via a thermoshaker at 400 RPM at exactly 25.0°C for 4 hours. (Avoid sonication, which can induce localized heating and accelerate degradation).

-

Isolation: Centrifuge the suspension at 10,000 x g for 5 minutes. Draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE filter into a pre-weighed, dry autosampler vial.

-

Dilution & Quenching: Immediately dilute a 10 µL aliquot of the filtrate with 990 µL of anhydrous acetonitrile to halt any potential concentration-dependent dimerization or trace-water hydrolysis.

-

HPLC-UV Quantification (The Self-Validation Step):

-

Inject the sample into the HPLC.

-

Validation Metric: Monitor the chromatogram for three distinct peaks: Intact 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione, 4-chlorobenzoic acid (hydrolysis byproduct), and N-hydroxysuccinimide.

-

Causality Rule: If the AUC (Area Under the Curve) of the 4-chlorobenzoic acid peak exceeds 2% of the total integrated area, the solvent is insufficiently anhydrous, and the solubility data must be discarded. Calculate the true solubility based only on the intact active ester peak using a pre-established calibration curve.

-

Solvent Selection Workflow Diagram

Below is the logical decision matrix for selecting the appropriate solvent based on the desired chemical application, rendered in Graphviz.

Caption: Workflow diagram illustrating the solvent-dependent solubility and stability outcomes for 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione.

Practical Insights for the Bench Scientist

-

The "Crash-Out" Phenomenon in Bioconjugation: When using 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione to modify amines in aqueous buffers, you must first dissolve the reagent in anhydrous DMSO. If you add this DMSO stock to the aqueous buffer too quickly, the local concentration exceeds the solubility limit of the mixed solvent system, causing the reagent to precipitate ("crash out") before it can react. Solution: Add the DMSO stock dropwise under vigorous vortexing, keeping the final organic co-solvent concentration between 5% and 10% v/v.

-

Storage of Stock Solutions: Never store solutions of this compound in DCM or THF for more than 24 hours, as trace peroxides or HCl (in DCM) can degrade the imide. If a stock solution must be stored, use anhydrous DMSO, blanket the vial with Argon, and store at -20°C.

References

-

Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification MDPI[Link]

-

IRIS™ 5-NHS active ester - Product Description and Handling Molecular Targeting Technologies[Link]

-

Alkene Diversification through a Molecular Recasting Strategy Enabled by N-Heterocyclic Carbene and Photoredox Dual Catalysis Science Advances (via NIH)[Link]

-

Effect of Solvent Type Approaches on Ester Formation in the Synthesis of Folic Acid N-Hydroxy Succinimide Ester DergiPark[Link]

Sources

N-Acyl Succinimide Derivatives: A Technical Guide to "Twisted" Amides in Medicinal Chemistry

Executive Summary

This technical guide examines N-acyl succinimide derivatives (imides), a class of compounds distinct from the widely used N-hydroxysuccinimide (NHS) esters. While NHS esters are the gold standard for bioconjugation, N-acyl succinimides represent a unique niche in medicinal chemistry due to their ground-state destabilization (the "twisted amide" effect) and their dual utility as both tunable acyl-transfer reagents and covalent pharmacophores.

This document serves researchers and drug developers by detailing the synthesis, reactivity profiles, and pharmacological applications of N-acyl succinimides, specifically focusing on their role as serine hydrolase inhibitors and stable acyl donors for parallel synthesis.

Structural Paradigm: The "Twisted" Amide

To effectively utilize N-acyl succinimides, one must understand the structural causality of their reactivity. Unlike a standard planar amide, the N-acyl succinimide possesses a competitive resonance structure.

The Twist-Activation Concept

In a typical amide, the nitrogen lone pair delocalizes into the carbonyl, conferring stability (

-

Electronic Competition: The nitrogen lone pair is pulled by three carbonyls, preventing effective resonance with any single one.

-

Steric Torsion: Steric repulsion between the succinimide carbonyls and the exocyclic acyl group forces the N-C(acyl) bond to rotate out of planarity.

-

Consequence: This "twist" disrupts the amide resonance, raising the ground state energy and making the exocyclic carbonyl highly electrophilic—similar to an acid chloride but crystalline and hydrolytically more stable.

Distinction from NHS Esters

It is critical to distinguish these two species to prevent experimental error.

| Feature | N-Acyl Succinimide (Imide) | NHS Ester (Activated Ester) |

| Structure | ||

| Linkage | Nitrogen-Carbon (N-C) | Oxygen-Nitrogen (O-N) |

| Reactivity | Tunable acyl donor; Covalent inhibitor | High reactivity; Bioconjugation |

| Stability | High (Crystalline, shelf-stable) | Moderate (Hydrolysis sensitive) |

| Mechanism | Nucleophilic attack at exocyclic C=O | Nucleophilic attack at ester C=O |

Synthetic Utility: Chemoselective Acyl Transfer

N-acyl succinimides serve as excellent reagents for library generation in medicinal chemistry. They allow for the "storage" of activated acyl groups that can be reacted with diverse amines under mild conditions without additional coupling reagents (e.g., HATU/EDC), simplifying purification.

Protocol: Synthesis of N-Acyl Succinimides

Rationale: This protocol uses an acyl chloride and succinimide.[1] The base (Triethylamine) acts as a proton scavenger. DMAP is avoided if high atom economy is required, but catalytic DMAP accelerates the reaction significantly.

Materials:

-

Succinimide (1.0 equiv)

-

Acyl Chloride (

, 1.1 equiv) -

Triethylamine (

, 1.2 equiv) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve succinimide (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

). -

Base Addition: Add

(12 mmol) and cool the solution to 0°C. -

Acylation: Dropwise add the acyl chloride (11 mmol) over 15 minutes. The solution may become cloudy as

precipitates. -

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (the imide is typically less polar than succinimide).

-

Workup: Wash the organic phase with 0.1 M HCl (to remove unreacted amine/succinimide), followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Protocol: General Aminolysis (Amide Coupling)

Rationale: The "twisted" nature allows amines to attack the exocyclic carbonyl selectively.

Procedure:

-

Dissolve N-acyl succinimide (1.0 equiv) and the target amine (1.1 equiv) in DCM or THF.

-

Stir at room temperature. (Reaction times vary from 1h to 24h depending on steric bulk).

-

Self-Validating Step: The byproduct is succinimide, which is water-soluble. A simple aqueous wash removes it, yielding the pure amide product.

Medicinal Chemistry: Covalent Inhibition & Probes

Beyond synthesis, the N-acyl succinimide core acts as a pharmacophore, particularly in the design of Serine Protease Inhibitors .

Mechanism of Action (Serine Hydrolases)

The active site serine hydroxyl group of enzymes (e.g., Elastase, Chymotrypsin) attacks the N-acyl succinimide.

-

Pathway A (Inhibition): The enzyme attacks the endocyclic carbonyl, opening the ring. This forms a stable acyl-enzyme intermediate that inactivates the enzyme.

-

Pathway B (Substrate): The enzyme attacks the exocyclic carbonyl, transferring the acyl group and releasing succinimide (turnover).

-

Design Strategy: To create an inhibitor, substituents on the succinimide ring or the N-acyl group are tuned to favor Pathway A or to stabilize the acyl-enzyme complex in Pathway B, preventing hydrolysis.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways for an N-acyl succinimide interacting with a nucleophile (amine or enzyme serine).

Caption: Divergent reactivity pathways of N-acyl succinimides. Path A represents the desired synthetic utility (acyl transfer), while Path B represents the mechanism for covalent enzyme inhibition.

Experimental Data Summary: Stability vs. Reactivity

When designing N-acyl succinimides as prodrugs or reagents, the rate of hydrolysis is a key parameter. The table below summarizes the relative half-lives (

| Compound Class | Leaving Group ( | Hydrolytic Stability (pH 7.4) | Reactivity toward Amines |

| N-Acyl Succinimide | Succinimide (9.6) | High ( | Moderate-High (Twist activated) |

| NHS Ester | N-Hydroxysuccinimide (6.0) | Low ( | Very High |

| Acyl Chloride | HCl (-7) | Very Low (Seconds) | Extreme (Unselective) |

| p-Nitrophenyl Ester | p-Nitrophenol (7.1) | Moderate | Moderate |

Note: Data trends derived from comparative hydrolysis studies in medicinal chemistry literature [1][2].

Advanced Application: Pd-Catalyzed Cross-Coupling

A recent advancement in the field is the use of N-acyl succinimides in Suzuki-Miyaura cross-coupling . The "twisted" amide bond weakens the N-C interaction sufficiently to allow Palladium oxidative addition into the N-C bond, a feat difficult with planar amides.

Workflow: N-C Activation Cross-Coupling

-

Reagents: N-Acyl succinimide + Boronic Acid.

-

Catalyst:

/ Phosphine Ligand (e.g., -

Mechanism:

-

Oxidative addition of Pd(0) into the N-C(acyl) bond.

-

Transmetallation with Boronic acid.

-

Reductive elimination yielding a Ketone .

-

-

Significance: This allows the use of N-acyl succinimides as stable surrogates for acyl chlorides in ketone synthesis, avoiding moisture sensitivity.

Caption: Catalytic cycle for the synthesis of ketones via N-C bond activation of N-acyl succinimides.

References

-

Synthesis, X-Ray Crystallography, and Reactions of N-Acyl and N-Carbamoyl Succinimides. Synthetic Communications.

-

N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation. Organic & Biomolecular Chemistry.

-

Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. Synlett / NIH.

-

Research progress in biological activities of succinimide derivatives. Bioorganic Chemistry / PubMed.

-

N-Aryl-3-mercaptosuccinimides as Antivirulence Agents Targeting Pseudomonas aeruginosa Elastase. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of N-(4-Chlorobenzoyl)succinimide via N–C Bond Activation

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The construction of carbon-carbon bonds via transition-metal catalysis is a cornerstone of modern drug development. Historically, amide bonds have been considered inert to cross-coupling due to their high resonance stabilization (approx. 15–20 kcal/mol)[1]. However, the strategic application of Ground-State Destabilization (GSD) has revolutionized this paradigm.

By utilizing N-acylsuccinimides—specifically N-(4-chlorobenzoyl)succinimide—as acyl-transfer reagents, we can achieve highly efficient Suzuki-Miyaura cross-couplings[2]. The succinimide ring imposes a steric penalty that forces the amide bond out of planarity. This "half-twist" (twist angle

Chemoselectivity Insight

A critical advantage of this specific substrate, N-(4-chlorobenzoyl)succinimide, is the demonstration of profound chemoselectivity. Under the optimized conditions described herein, the Pd(0) catalyst selectively inserts into the activated N–C(O) bond faster than the traditionally reactive C(sp2)–Cl bond. This allows the preservation of the aryl chloride handle for downstream late-stage functionalization.

Mechanism of ground-state destabilization in N-acylsuccinimides enabling N-C cleavage.

Experimental Design & Causality

To ensure a robust and reproducible cross-coupling, every component of the reaction system is selected based on specific mechanistic roles:

-

Catalyst (Pd-PEPPSI-IPr): We utilize Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). The highly sterically demanding IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand serves two purposes: it stabilizes the highly reactive Pd(0) species to prevent aggregation into inactive palladium black, and the steric bulk accelerates the final reductive elimination step to release the ketone[3].

-

Base (K₂CO₃): Inorganic bases are mandatory. K₂CO₃ activates the arylboronic acid by forming an electron-rich boronate complex, which is required for efficient transmetalation to the Acyl-Pd(II) intermediate. Organic bases (e.g., Et₃N) fail entirely in this system[4].

-

Solvent (1,4-Dioxane): A mildly coordinating, non-polar solvent like anhydrous 1,4-dioxane supports the solubility of the boronate species while maintaining the stability of the Pd-NHC complex at elevated temperatures (80 °C).

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling via N-C bond activation.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the coupling of N-(4-chlorobenzoyl)succinimide with phenylboronic acid. These parameters highlight the necessity of the specific catalyst-base pairing to prevent undesired decarbonylation or unreacted starting material.

| Catalyst System (mol %) | Base (Equiv) | Solvent | Temp (°C) | Chemoselectivity (N–C vs C–Cl) | Yield (%) |

| Pd-PEPPSI-IPr (3%) | K₂CO₃ (3.0) | 1,4-Dioxane | 80 | >99:1 | 95% |

| Pd(OAc)₂ / PCy₃ (5%) | K₂CO₃ (3.0) | 1,4-Dioxane | 80 | 90:10 | 82% |

| Pd-PEPPSI-IPr (3%) | Et₃N (3.0) | 1,4-Dioxane | 80 | N/A | 0% |

| Pd-PEPPSI-IPr (3%) | K₂CO₃ (3.0) | THF | 60 | >99:1 | 78% |

| None | K₂CO₃ (3.0) | 1,4-Dioxane | 80 | N/A | 0% |

Data synthesized from established parameters in N-acylsuccinimide cross-coupling literature[2][3].

Step-by-Step Protocol: Synthesis of (4-Chlorophenyl)(phenyl)methanone

This protocol is designed as a self-validating system . Intermediate checks are built-in to ensure the reaction is proceeding via the correct mechanistic pathway without activating the aryl chloride.

Materials Required

-

N-(4-Chlorobenzoyl)succinimide (1.0 mmol, 237.6 mg)

-

Phenylboronic acid (2.0 mmol, 243.9 mg)

-

K₂CO₃ (3.0 mmol, 414.6 mg) - Must be oven-dried prior to use.

-

Pd-PEPPSI-IPr (0.03 mmol, 20.4 mg, 3 mol%)

-

Anhydrous 1,4-Dioxane (4.0 mL)

-

Internal Standard: 1,3,5-Trimethoxybenzene (for quantitative NMR validation)

Procedure

-

Preparation of the Reaction Vessel: In an inert-atmosphere glovebox (or using standard Schlenk techniques on the benchtop), add N-(4-chlorobenzoyl)succinimide, phenylboronic acid, K₂CO₃, and Pd-PEPPSI-IPr to an oven-dried 15 mL reaction vial equipped with a magnetic stir bar.

-

Expert Note: While N-acylsuccinimides are bench-stable, preparing the reaction under inert atmosphere prevents premature oxidation of the Pd-NHC precatalyst during the initial activation phase.

-

-

Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane. Seal the vial tightly with a Teflon-lined cap.

-

Reaction Execution: Transfer the vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 15 hours.

-

Validation Check 1 (TLC): At 4 hours, take a 10 µL aliquot. Run TLC (Hexanes/EtOAc 8:2). The starting material (

) should be mostly consumed, replaced by a highly UV-active spot (

-

-

Quenching and Workup: Remove the vial from heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium residues. Wash the Celite pad with an additional 10 mL of ethyl acetate.

-

Concentration & Self-Validation (Crude NMR): Concentrate the filtrate under reduced pressure.

-

Validation Check 2 (Chemoselectivity): Dissolve a small fraction of the crude mixture in CDCl₃. Acquire a ¹H NMR spectrum. Look for the preservation of the AA'BB' splitting pattern characteristic of the 4-chlorophenyl ring (doublets around

7.45 and 7.75 ppm). The absence of complex multiplet expansion in this region confirms that the C–Cl bond remained intact and no oligomerization occurred.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 90:10) to afford the pure (4-chlorophenyl)(phenyl)methanone.

Troubleshooting Guide

-

Issue: Low Yield / High Starting Material Recovery

-

Cause: Inactive base or wet solvent. Water can lead to competitive hydrolysis of the N-acylsuccinimide to the corresponding carboxylic acid.

-

Solution: Ensure K₂CO₃ is rigorously oven-dried and stored in a desiccator. Use strictly anhydrous 1,4-dioxane.

-

-

Issue: Formation of Biphenyl (Side Product)

-

Cause: Homocoupling of the phenylboronic acid, often exacerbated by excess oxygen in the reaction headspace.

-

Solution: Sparge the 1,4-dioxane with Argon for 15 minutes prior to use and ensure a strict inert atmosphere during reaction setup.

-

-

Issue: Decarbonylation (Formation of 4-Chlorobiphenyl)

-

Cause: Slow transmetalation allowing the Acyl-Pd(II) intermediate to undergo CO extrusion.

-

Solution: Ensure the boronic acid is not sterically hindered and the base is fully soluble/active. The use of Pd-PEPPSI-IPr usually outcompetes decarbonylation due to rapid transmetalation kinetics.

-

References

-

Osumi, Y., Liu, C., & Szostak, M. (2017). N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation. Organic & Biomolecular Chemistry, 15(42), 8867-8871. URL:[Link]

-

Meng, G., et al. (2019). N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts. Molecules, 24(3), 572. URL:[Link]

-

Dander, J. E., & Garg, N. K. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Catalysis, 10(19), 11685-11711. URL:[Link]

Sources

- 1. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Palladium-Catalyzed Room Temperature Acylative Cross-Coupling of Activated Amides with Trialkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Hydroxamic Acids via 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione Activation

Abstract & Introduction

Hydroxamic acids (

This application note details the synthesis of 4-chlorobenzohydroxamic acid using 1-(4-chlorobenzoyl)pyrrolidine-2,5-dione (also known as

This guide serves as a master protocol for converting carboxylic acids to hydroxamic acids via the

Scientific Background & Mechanism[2][4]

The "Activated Ester" Advantage

The reagent 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione is an

Mechanistic Pathway

The synthesis proceeds via a nucleophilic acyl substitution (hydroxaminolysis).

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine (

) attacks the exocyclic carbonyl of the reagent. -

Tetrahedral Intermediate: A transient intermediate forms.

-

Collapse & Release: The succinimide anion acts as a good leaving group (pKa ~9.6), driving the collapse of the intermediate to release the hydroxamic acid and free succinimide.

Critical Distinction: Unlike

Figure 1: Mechanistic pathway of hydroxaminolysis of N-acyl succinimides. The succinimide moiety serves as a recyclable leaving group.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Role |

| 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione | 237.64 | 1.0 | Substrate |

| Hydroxylamine HCl ( | 69.49 | 1.5 | Nucleophile Source |

| Triethylamine ( | 101.19 | 1.5 - 2.0 | Base (Free basing) |

| Methanol (MeOH) | - | Solvent | Reaction Medium |

| Ethyl Acetate (EtOAc) | - | Solvent | Workup |

Step-by-Step Methodology

Phase 1: Preparation of the Hydroxylamine Solution

Rationale: Hydroxylamine is supplied as a hydrochloride salt to prevent oxidation. It must be free-based in situ to act as a nucleophile.

-

Dissolution: In a 50 mL round-bottom flask, dissolve Hydroxylamine HCl (1.5 equiv) in anhydrous Methanol (10 volumes relative to substrate).

-

Neutralization: Cool the solution to 0°C in an ice bath. Dropwise add Triethylamine (1.5 equiv).

-

Precipitation: Stir for 10-15 minutes. A white precipitate of Triethylamine Hydrochloride (

) may form. This can be filtered off or left in the suspension depending on the downstream workup preference (filtration is recommended for cleaner kinetics).

Phase 2: Acyl Transfer Reaction

-

Addition: Add solid 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione (1.0 equiv) directly to the hydroxylamine solution at 0°C.

-

Note: Adding the solid ensures the concentration of the activated ester remains low initially, favoring the desired

-acylation over potential

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (

) should disappear, and a more polar spot (

Phase 3: Workup & Purification

-

Concentration: Remove Methanol under reduced pressure on a rotary evaporator.

-

Partition: Resuspend the residue in Ethyl Acetate and 1M HCl (aq).

-

Why Acidic Workup? Acidification ensures the hydroxamic acid is protonated (

) and partitions into the organic layer, while residual amine and succinimide stay in the aqueous phase or are washed away.

-

-

Extraction: Extract the aqueous layer 2x with Ethyl Acetate.

-

Washing: Wash combined organics with Brine. Dry over anhydrous

.[5] -

Isolation: Filter and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from EtOAc/Hexanes to yield pure 4-chlorobenzohydroxamic acid .

Workflow Visualization

Figure 2: Operational workflow for the synthesis of hydroxamic acids from N-acyl succinimides.

Validation & Quality Control

To ensure the protocol was successful, the following analytical criteria must be met. The "Ferric Chloride Test" is a rapid qualitative check specific to hydroxamic acids.

| Analytical Method | Expected Result | Interpretation |

| Ferric Chloride Test | Deep Red/Violet Coloration | Formation of Fe(III)-hydroxamate chelate complex. Confirms -CONHOH group. |

| 1H NMR (DMSO-d6) | Distinct broad singlets for the hydroxamic acid protons. Absence of succinimide peak ( | |

| Melting Point | 158 - 160°C | Sharp melting point indicates high purity. |

| Mass Spectrometry | Confirms molecular weight of 4-chlorobenzohydroxamic acid. |

Troubleshooting Guide

Issue 1: Low Yield / Recovery

-

Cause: Hydroxamic acids are water-soluble.

-

Solution: During the workup, saturate the aqueous layer with NaCl (salting out) before extraction. Ensure the pH is adjusted to ~3-4; if too basic, it remains as a salt in water; if too acidic, it may hydrolyze over time (though less likely than esters).

Issue 2: Colorimetric "False Positives"

-

Cause: Phenols can also give colors with

. -

Solution: Verify with NMR. The hydroxamic acid -NH and -OH protons are diagnostic.

Issue 3: O-Acylation Byproduct

-

Cause: Hydroxylamine is an ambident nucleophile (N vs O attack).

-

Solution: The

-acyl succinimide reagent naturally favors

References

-

Marmion, C. J., et al. (2004).[6] "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry. Link

-

Reddy, A. S., et al. (2014). "Synthesis and Biological Applications of Hydroxamates." American Journal of Organic Chemistry.[2] Link

-

Tretyakov, B., et al. (2023).[6][7] "A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids." Beilstein Archives. (Note: Contrasts N-aryl vs N-acyl reactivity). Link

-

BenchChem. (2025).[5] "Application Notes and Protocols for N-Substituted 4-Chlorobenzamide Derivatives." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity [scielo.org.mx]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Beilstein Archives - A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [beilstein-archives.org]

Palladium-catalyzed decarbonylative coupling of N-acyl succinimides

Topic: Palladium-catalyzed decarbonylative coupling of N-acyl succinimides Content Type: Detailed Application Note and Protocol

Palladium-Catalyzed Decarbonylative Coupling of N-Acyl Succinimides

Executive Summary

The direct transformation of carboxylic acid derivatives into biaryls, alkenes, and alkynes via loss of carbon monoxide (decarbonylation) represents a "dream reaction" in organic synthesis. It allows ubiquitous carboxylic acids to function as aryl halide surrogates.[1] Among the various amide activation strategies, N-acyl succinimides have emerged as a premier class of electrophiles.[2]

This guide details the Palladium-Catalyzed Decarbonylative Coupling of N-Acyl Succinimides . Unlike traditional cross-couplings that require expensive aryl halides, this protocol leverages the "half-twisted" amide bond of N-acyl succinimides to facilitate oxidative addition, followed by controlled decarbonylation to forge C–C bonds. This method offers high atom economy, uses bench-stable reagents, and provides orthogonal reactivity to standard halide couplings.

Scientific Foundation

2.1 The "Amide Twist" & Activation Concept

The resonance stability of the amide bond (approx. 15–20 kcal/mol) typically renders it inert to oxidative addition. To overcome this, the concept of Ground State Destabilization is employed.[3]

-

N-Acyl Succinimides: These substrates feature a "half-twisted" amide bond (Twist angle

). -

Effect: This distortion disrupts the

orbital overlap, significantly weakening the C–N bond without making the molecule unstable to handle (unlike highly twisted glutarimides, -

Result: The N-acyl succinimide is stable enough for storage but reactive enough to undergo oxidative addition to Pd(0).

2.2 Mechanistic Pathway

The reaction diverges from standard cross-coupling by inserting a decarbonylation step.[1]

-

Oxidative Addition: Pd(0) inserts into the N–C(O) bond.

-

Decarbonylation: Extrusion of CO is thermodynamically driven and kinetically facilitated by elevated temperatures and bulky ligands.

-

Transmetallation: The resulting Aryl-Pd(II)-Succinimide species undergoes exchange with the nucleophile (e.g., Boronic acid).

-

Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).

Figure 1: Catalytic cycle for the decarbonylative Suzuki-Miyaura coupling.[4] The key divergence from acyl coupling is the decarbonylation step prior to transmetallation.

Protocol: Decarbonylative Suzuki-Miyaura Coupling

This protocol describes the synthesis of biaryls from N-acyl succinimides and aryl boronic acids.[5]

3.1 Materials & Reagents[6][7][8][9]

-

Electrophile: N-Acyl Succinimide (1.0 equiv) [Synthesized from carboxylic acid + N-hydroxysuccinimide (NHS) via EDC coupling].

-

Nucleophile: Aryl Boronic Acid (1.5 – 2.0 equiv).

-

Catalyst: Pd(OAc)

(5 mol%) + PCy -

Base: Na

CO -

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

-

Atmosphere: Argon or Nitrogen balloon.

3.2 Step-by-Step Procedure

Step 1: Pre-Catalyst Activation (If using separate ligand)

-

In a glovebox or under Ar flow, add Pd(OAc)

(5.6 mg, 0.025 mmol) and PCy -

Add 1 mL of anhydrous Toluene. Stir at room temperature for 5 minutes until a homogenous solution forms.

-

Expert Note: PCy

is bulky and electron-rich, facilitating both oxidative addition and the extrusion of CO.

-

Step 2: Reaction Assembly

-

Add the N-Acyl Succinimide (0.50 mmol, 1.0 equiv) and Aryl Boronic Acid (0.75 mmol, 1.5 equiv) to the vial.

-

Add Na

CO -

Add remaining solvent (Toluene or Dioxane) to reach a total volume of 2-3 mL (0.25 M concentration).

-

Seal the vial with a crimp cap containing a PTFE/silicone septum.

Step 3: Execution

-

Place the vial in a pre-heated aluminum block at 140 °C .

-

Stir vigorously (1000 rpm) for 12–16 hours.

-

Critical Parameter: High temperature is mandatory. Temperatures below 120 °C often lead to "acyl coupling" (ketone formation) or stalled conversion. The energy barrier for CO extrusion must be overcome.

-

Step 4: Work-up & Analysis

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

3.3 Optimization Data Summary

Table 1: Impact of Ligand and Temperature on Selectivity (Biaryl vs. Ketone)

| Entry | Catalyst System | Temp (°C) | Yield (Biaryl) | Yield (Ketone) | Insight |

| 1 | Pd(OAc) | 100 | <5% | 85% | Standard ligands favor ketone retention. |

| 2 | Pd(OAc) | 100 | 30% | 60% | Bulky ligand starts to induce decarbonylation. |

| 3 | Pd(OAc) | 140 | 92% | <2% | Optimal condition for decarbonylation. |

| 4 | Pd-PEPPSI-IPr | 140 | 88% | <5% | NHC ligands are also effective and robust. |

Scope & Limitations

4.1 Substrate Scope

-

Aryl Ring (Electrophile): Tolerates electron-neutral and electron-rich rings well. Strongly electron-deficient rings (e.g., p-NO

) may slow down oxidative addition or destabilize the Pd-intermediate. -

Sterics: Ortho-substitution on the N-acyl succinimide is well-tolerated and often improves yields by sterically promoting the release of the succinimide leaving group and CO.

-

Boronic Acids: Aryl and heteroaryl boronic acids work well. Alkyl boronates are challenging due to slower transmetallation and competing beta-hydride elimination.

4.2 Limitations

-

Alkyl-Acyl Succinimides: This protocol is primarily optimized for Aryl-acyl succinimides. Aliphatic substrates may undergo beta-hydride elimination after decarbonylation.

-

Functional Groups: Aldehydes and free amines may require protection. Esters and nitriles are generally compatible.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product is a Ketone | Decarbonylation failed. | Increase temperature to 140–160 °C. Switch to bulkier ligand (PCy |

| Low Conversion | Catalyst deactivation. | Ensure strict anhydrous conditions. Use Pd-PEPPSI pre-catalysts for higher stability. |

| Homocoupling of Boronic Acid | Oxidation of boronic acid. | Degas solvents thoroughly. Reduce excess boronic acid or add slowly. |

| Succinimide Hydrolysis | Wet solvent/base. | Use anhydrous Na |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and coupling of N-acyl succinimides.

References

-

Osumi, Y., Liu, C., & Szostak, M. (2017). "N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation."[6] Organic & Biomolecular Chemistry, 15(42), 8867-8871. Link

-

Liu, C., & Szostak, M. (2018). "Decarbonylative Suzuki–Miyaura Cross-Coupling of Amides by Carbon–Nitrogen Bond Activation." Chemical Science, 9, 4742-4747. Link

-

Luo, Z., et al. (2019). "Palladium-Catalyzed Decarbonylative Suzuki–Miyaura Coupling of Amides To Achieve Biaryls via C–N Bond Cleavage." The Journal of Organic Chemistry, 84(17), 11343–11352. Link

-

Li, G., Lei, P., & Szostak, M. (2018). "Acyl and Decarbonylative Suzuki Coupling of N-Acetyl Amides: Electronic Tuning of Twisted, Acyclic Amides in Catalytic Carbon–Nitrogen Bond Cleavage." ACS Catalysis, 8(10), 9131-9139.[10] Link[10]

Sources

- 1. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Acyl Suzuki Cross-Coupling [mdpi.com]

- 6. N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki-Miyaura cross-coupling by N-C amide bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.hope.edu [digitalcommons.hope.edu]

- 8. mdpi.com [mdpi.com]

- 9. Biocompatible decarboxylative coupling enabled by N-hydroxynaphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: One-Pot Green Synthesis of 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Focus: Sustainable Methodologies, Twisted Amide Generation, and Mechanochemical Kinetics

Executive Summary & Scientific Rationale

1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione (commonly known as N-(4-chlorobenzoyl)succinimide) is a highly valuable synthetic intermediate. It belongs to a unique class of molecules known as "twisted amides." In these structures, the steric bulk and electronic properties of the succinimide ring force the exocyclic N–C(O) bond out of planarity (with a twist angle

Historically, the N-aroylation of succinimide has relied on toxic halogenated solvents (e.g., dichloromethane) and excess volatile organic bases (e.g., triethylamine or pyridine). These traditional routes suffer from poor atom economy, high E-factors, and complex purification requirements. To align with modern green chemistry principles, this application note details two validated, one-pot green synthesis protocols: a solvent-free mechanochemical (ball-milling) approach [1] and a microwave-assisted synthesis in a biodegradable matrix . Both methods eliminate volatile organic compounds (VOCs) while maximizing thermodynamic efficiency[3][4].

Chemical Causality: Designing a Self-Validating System

The synthesis proceeds via a nucleophilic acyl substitution. Succinimide is a relatively weak nucleophile due to the strong electron-withdrawing effect of its two adjacent carbonyl groups (

The Causality of Reagent Selection:

-

Deprotonation: A mild, solid green base (anhydrous

) is utilized to deprotonate the imide nitrogen. This generates the highly nucleophilic succinimidyl anion without the need for liquid amines. -

Phase Transfer & Kinetic Activation: In the mechanochemical route, a catalytic amount of ethyl acetate acts as a Liquid-Assisted Grinding (LAG) agent. This dramatically increases molecular mobility and collision frequency between the solid particles, overcoming the activation energy barrier without bulk heating[1]. In the microwave route, PEG-400 acts as both a green solvent and a phase-transfer catalyst, stabilizing the transition state through hydrogen bonding.

-

Self-Validation: The protocol is designed to be self-validating. Because the starting succinimide contains an N-H bond and the product does not, the reaction's success can be instantly verified via FT-IR spectroscopy. The disappearance of the broad N-H stretch (~3200 cm⁻¹) and the emergence of a highly shifted C=O stretch (~1740 cm⁻¹, diagnostic of the destabilized N-acyl imide bond) confirm complete conversion.

Process Visualization

Mechanistic workflow for the green one-pot N-aroylation of succinimide.

Experimental Methodologies

Protocol A: Solvent-Free Mechanochemical Synthesis (LAG)

Mechanochemistry utilizes mechanical force to drive chemical reactions, drastically reducing solvent waste and reaction times.

-

Preparation: To a 15 mL stainless-steel milling jar, add succinimide (10.0 mmol, 0.99 g) and anhydrous

(11.0 mmol, 1.52 g). -

Liquid Assistance: Add 4-chlorobenzoyl chloride (10.5 mmol, 1.34 mL) and a catalytic amount of ethyl acetate (0.5 mL) to act as the LAG agent.

-

Milling: Introduce two 7 mm stainless-steel ball bearings. Seal the jar securely and mill at a frequency of 30 Hz for exactly 45 minutes.

-

Extraction: Open the jar and extract the solid paste with warm ethyl acetate (2 × 15 mL). Filter the suspension to remove the

byproduct and unreacted -

Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from a minimal amount of hot ethanol to yield pure 1-(4-chlorobenzoyl)pyrrolidine-2,5-dione as a crystalline solid.

Protocol B: Microwave-Assisted Synthesis in PEG-400

Polyethylene glycol (PEG-400) provides a thermally stable, biodegradable medium that accelerates the reaction via efficient microwave energy coupling.

-

Mixing: In a 30 mL microwave-safe quartz vessel, combine succinimide (10.0 mmol, 0.99 g), 4-chlorobenzoyl chloride (10.5 mmol, 1.34 mL), and

(11.0 mmol, 1.52 g) in 5.0 mL of PEG-400. -

Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 100 W, maintaining a strict temperature plateau of 80 °C for 10 minutes.

-

Precipitation: Carefully pour the warm reaction mixture into 50 mL of vigorously stirred, ice-cold distilled water. The hydrophobic twisted amide will rapidly precipitate out of the aqueous PEG solution.

-

Isolation: Filter the precipitate under vacuum, wash with cold water (3 × 10 mL) to remove any residual PEG, and dry overnight in a vacuum desiccator.

Quantitative Data Presentation

The table below summarizes the efficiency and sustainability metrics of the proposed green protocols against standard traditional batch synthesis.

| Synthesis Metric | Traditional Batch Method | Protocol A (Mechanochemical) | Protocol B (Microwave / PEG) |

| Solvent System | Dichloromethane (DCM) | None (0.5 mL EtOAc LAG) | PEG-400 / Water |

| Base Used | Triethylamine (Liquid) | ||

| Reaction Time | 6 – 12 Hours | 45 Minutes | 10 Minutes |

| Average Yield | 70 – 75% | 88 – 92% | 85 – 89% |

| E-Factor | > 15.0 | < 2.0 | < 5.0 |

| Thermal Energy | High (Reflux) | Low (Ambient Milling) | Medium (Targeted MW) |

References[3] Mahale, K. A., et al. "One Pot Green Synthesis of N-substituted Succinimide." International Journal of Chemical and Physical Sciences, 2018. URL: https://www.ijcps.org[4] Bozdoğan, B., et al. "Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water." ResearchGate, 2017. URL:https://www.researchgate.net/publication/310471217[2] Gao, P., & Szostak, M. "Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State-Destabilization." Scribd / European Journal of Organic Chemistry, 2020. URL:https://www.scribd.com/document/703112102/Gao-et-al-2022[1] Jones, A. C., et al. "Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling." ACS Central Science (via NCBI PMC), 2022. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9616053/

Sources

Application Note: N-(4-Chlorobenzoyl)succinimide as a Twist-Controlled Acyl-Transfer Reagent

Executive Summary

The catalytic functionalization of amide N–C bonds has emerged as a transformative paradigm in organic synthesis, allowing amides to serve as stable acyl or aryl synthetic equivalents. Historically, the robust

By geometrically distorting the amide bond out of planarity, the succinimide auxiliary destabilizes the ground state just enough to permit facile oxidative addition by low-valent palladium or nickel catalysts[3][4]. This guide details the mechanistic rationale, physicochemical properties, and validated protocols for utilizing N-(4-chlorobenzoyl)succinimide in Suzuki-Miyaura and Negishi cross-coupling workflows.

Mechanistic Rationale: The "Half-Twist" Advantage

The reactivity of an amide bond in cross-coupling is dictated by its geometric distortion, quantified by the Winkler-Dunitz parameters: the twist angle (

-

Planar Amides (

): Exhibit high resonance energy (15–20 kcal/mol) and are unreactive toward oxidative addition under standard conditions. -

Perpendicularly Twisted Amides (e.g., N-acylglutarimides,

): The nearly orthogonal geometry completely breaks amidic resonance, making them highly reactive. However, this extreme ground-state destabilization often renders them susceptible to undesired hydrolytic cleavage, limiting their bench stability[3][7]. -

Half-Twisted Amides (e.g., N-acylsuccinimides,

): N-(4-Chlorobenzoyl)succinimide strikes an optimal thermodynamic balance. The half-twist provides sufficient ground-state destabilization to enable selective N–C(O) oxidative addition by Pd(0) or Ni(0), while retaining enough structural integrity to be handled in air and stored indefinitely on the benchtop[3][7].

Furthermore, the 4-chloro substitution on the benzoyl ring slightly withdraws electron density, increasing the electrophilicity of the carbonyl carbon and accelerating the rate-limiting oxidative addition step[1].

Catalytic cycle of twist-controlled N-C(O) activation using N-acylsuccinimides.

Physicochemical & Structural Properties

Understanding the structural parameters of N-acylsuccinimides is critical for predicting their reactivity. The table below summarizes the key crystallographic and energetic metrics that define the "half-twisted" state compared to planar and fully twisted analogs[7][8].

| Amide Class | Representative Example | Twist Angle ( | Pyramidalization ( | Additive Parameter ( | N–C(O) Bond Length | Bench Stability |

| Planar | N,N-Dimethylbenzamide | ~ 0.0° | ~ 0.0° | ~ 0.0° | 1.33–1.35 Å | Excellent |

| Half-Twisted | N-Benzoylsuccinimide | 46.1° | 9.5° | 55.6° | 1.439 Å | Excellent |

| Fully Twisted | N-Benzoylglutarimide | 88.6° | 2.5° | 91.1° | 1.45–1.47 Å | Moderate/Poor |

Data derived from Winkler-Dunitz distortion parameter analyses of acyclic and cyclic amides[7][8].

Experimental Workflows & Protocols

The utility of N-(4-chlorobenzoyl)succinimide spans multiple transition-metal-catalyzed manifolds. Below are the self-validating protocols for its synthesis and subsequent application in Suzuki-Miyaura and Negishi cross-couplings.

Workflow for the synthesis and application of N-(4-chlorobenzoyl)succinimide.

Protocol A: Preparation of N-(4-Chlorobenzoyl)succinimide

Causality Insight: Direct acylation of succinimide is highly efficient. The use of triethylamine (

-

Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve succinimide (1.0 equiv, 10 mmol) in anhydrous

(0.2 M). -

Base Addition: Add triethylamine (1.2 equiv, 12 mmol) and cool the mixture to 0 °C using an ice bath.

-

Acylation: Dropwise add 4-chlorobenzoyl chloride (1.1 equiv, 11 mmol).

-

Reaction: Remove the ice bath and stir at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The formation of a less polar spot indicates product formation, accompanied by the precipitation of triethylamine hydrochloride salts.

-

Workup: Quench with saturated aqueous

. Extract with -

Purification: Recrystallize from EtOAc/Hexanes to afford N-(4-chlorobenzoyl)succinimide as a bench-stable, white crystalline solid.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Acyl Cross-Coupling

Causality Insight: Palladium-NHC (N-heterocyclic carbene) precatalysts (e.g., Pd-PEPPSI) are preferred because their strong

-

Preparation: Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried vial with N-(4-chlorobenzoyl)succinimide (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol),

(2.0 equiv, 1.0 mmol), and Pd-PEPPSI-IPr catalyst (3 mol%). -

Solvent Addition: Add anhydrous THF (2.5 mL, 0.2 M). Seal the vial with a Teflon-lined cap.

-

Reaction: Stir the mixture at 40–60 °C for 12 hours. Self-Validation: The reaction mixture will transition from a suspension to a more homogenous state as the crystalline amide is consumed. GC-MS aliquots will show the emergence of the diaryl ketone and the succinimide byproduct.

-

Isolation: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate. Purify via flash column chromatography.

Protocol C: Ni-Catalyzed Negishi Cross-Coupling

Causality Insight: Nickel catalysts are highly effective for Negishi couplings of twisted amides due to their smaller atomic radius and higher nucleophilicity, which allows for rapid oxidative addition at room temperature without the need for exogenous bases[2][4].

-

Preparation: In a glovebox, charge a vial with N-(4-chlorobenzoyl)succinimide (1.0 equiv, 0.5 mmol) and

(5 mol%). -

Transmetalation Initiation: Add anhydrous Toluene (2.0 mL). Slowly add the arylzinc reagent (1.5 equiv, 0.5 M in THF) dropwise.

-

Reaction: Stir at room temperature (25 °C) for 2–4 hours. Self-Validation: The rapid color change of the nickel complex (often from yellow/brown to deep red/orange) indicates the formation of the active acyl-nickel intermediate.

-

Isolation: Quench with 1M HCl (to solubilize zinc salts) and extract with EtOAc. Dry, concentrate, and purify via silica gel chromatography to isolate the ketone.

References

- N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation. Organic & Biomolecular Chemistry (RSC Publishing).

- Nickel-Catalyzed Negishi Cross-Coupling of N-Acylsuccinimides: Stable, Amide-Based, Twist-Controlled Acyl-Transfer Reagents via N–C Activation. Synthesis (Thieme Connect).

- Twisted N-Acyl-hydantoins: Rotationally Inverted Urea-Imides of Relevance in N–C(O) Cross-coupling. The Journal of Organic Chemistry (ACS Publications).

- Recent Advances in Acyl Suzuki Cross-Coupling. Molecules (MDPI).

Sources

- 1. N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Acyclic Twisted Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: A Systematic Approach to the Recrystallization and Purification of 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione

This document provides a comprehensive guide for the purification of 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione via recrystallization. As no standardized protocol is readily available for this specific compound, this note emphasizes a systematic, first-principles approach. It is designed for researchers, scientists, and drug development professionals to enable the development of a robust and validated purification procedure. The core of this guide is not just a protocol, but a methodological workflow for solvent selection and optimization, ensuring scientific integrity and high-purity outcomes.

Foundational Principles: The Rationale of Recrystallization

Recrystallization is a premier technique for purifying solid organic compounds. The process leverages the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[1] An ideal solvent will dissolve the target compound completely at an elevated temperature but will have limited solvating power at lower temperatures, allowing the desired molecules to crystallize out of the solution upon cooling while impurities remain dissolved in the what is known as the "mother liquor".[2] The success of any recrystallization is critically dependent on the judicious selection of the solvent.[1]

The molecular structure of 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione features a polar succinimide ring with two carbonyl groups, an additional carbonyl in the benzoyl linker, and a largely non-polar chlorophenyl group. This combination of polar and non-polar functionalities suggests that a solvent of intermediate polarity, or a mixed-solvent system, will likely be most effective.

Systematic Solvent Selection Protocol

The initial and most critical phase is the empirical determination of a suitable solvent system. This is achieved through a systematic screening process using small quantities of the crude material.[3] The objective is to identify a solvent that meets the following criteria:

-

High Solvency at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.[4]

-

Low Solvency at Low Temperatures: The compound should precipitate or crystallize upon cooling.[4]

-

Chemical Inertness: The solvent must not react with the compound.[5]

-

Appropriate Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[4]

Proposed Solvents for Initial Screening

Based on the structure of the target molecule, the following solvents, covering a range of polarities, are recommended for initial screening.

| Solvent | Boiling Point (°C) | Polarity | Safety Considerations |

| Water | 100 | High | Non-flammable, non-toxic. |

| Ethanol | 78 | High-Medium | Flammable. |

| Isopropanol | 82 | Medium | Flammable, irritant. |

| Ethyl Acetate | 77 | Medium-Low | Flammable, irritant. |

| Toluene | 111 | Low | Flammable, toxic. |

| Hexane | 69 | Low | Flammable, neurotoxin. |

Experimental Procedure for Solvent Screening

This micro-scale experiment is designed to efficiently identify a lead solvent or solvent pair.

-

Preparation: Place approximately 50-100 mg of crude 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione into several small test tubes.

-

Room Temperature Test: To each tube, add 1 mL of a different candidate solvent. Agitate the mixture for 1-2 minutes.[3]

-

Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[3] It may, however, be a candidate for the "good" solvent in a mixed-solvent pair.

-

-

Elevated Temperature Test: For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[4]

-

Observation: If the compound dissolves completely, this is a promising candidate solvent.

-

Observation: If the compound remains insoluble even at the boiling point, the solvent is unsuitable.

-

-

Crystallization Test: For promising candidates from step 3, allow the hot solution to cool slowly to room temperature, and then place it in an ice-water bath.

-

Observation: The formation of a significant crystalline precipitate indicates an excellent candidate for a single-solvent recrystallization.

-

-

Mixed-Solvent System Test: If no single solvent is ideal, a mixed-solvent system is required.[2] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[1][2] Common pairs include ethanol/water and ethyl acetate/hexane.[2]

-

Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. Add the "anti-solvent" dropwise until persistent cloudiness (turbidity) is observed. Add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear solution. Allow this mixture to cool slowly.

-

Decision Workflow for Solvent Selection

The following diagram illustrates the logical flow for determining the optimal solvent system.

Caption: Decision tree for systematic solvent screening.

Optimized Recrystallization Protocol

The following protocol assumes that a mixed-solvent system of Ethanol (solvent) and Water (anti-solvent) was identified as optimal from the screening process. This is a common and effective system for compounds of intermediate polarity.

Materials and Equipment

-

Crude 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Büchner funnel and filter flask

-

Filter paper

-

Glass stir rod

-

Ice bath

-

Vacuum oven

Step-by-Step Procedure

-

Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at or near the boiling point. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce the final yield.[6]

-

Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization of the product in the funnel.[4]

-

Addition of Anti-Solvent: While maintaining the ethanol solution at a high temperature, add deionized water dropwise with constant stirring until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.

-

Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is saturated but not supersaturated.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Ensure the filter paper is wetted with the cold ethanol/water mixture before adding the crystal slurry.

-

Washing: With the vacuum off, add a small volume of ice-cold ethanol/water mixture to wash the crystals, removing any residual mother liquor containing impurities. Reapply the vacuum to pull the wash solvent through. Using cold solvent minimizes the loss of the purified product.[6]

-

Drying: Allow the crystals to air-dry on the funnel under vacuum for 15-20 minutes. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature.

Recrystallization Workflow Diagram

Caption: Step-by-step workflow for the recrystallization process.

Quality Assessment and Troubleshooting

Post-purification, the identity and purity of the recrystallized 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione should be confirmed.

-

Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[1]

-

Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and the absence of impurities.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt cooling again. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal. |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid. | Reheat the solution to dissolve the oil. Add more solvent and allow it to cool much more slowly. Consider a different solvent with a lower boiling point. |

| Low Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing. |

| Colored Impurities Remain | Impurities are not removed by recrystallization alone. | Consider adding a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. |

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Perform all operations in a well-ventilated fume hood.

-

Be aware of the flammability of organic solvents. Avoid open flames and use a heating mantle or steam bath for heating.

-

Consult the Safety Data Sheet (SDS) for 1-(4-Chlorobenzoyl)pyrrolidine-2,5-dione and all solvents used to understand their specific hazards.

References

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(2), 114. [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

-

Chemsrc. (2025). 1-(4-chlorophenyl)-3-phenylpyrrolidine-2,5-dione. Retrieved from [Link]

-

Li, Q., et al. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology. [Link]

-

NileRed. (2020, June 16). Recrystillization of NBS. YouTube. Retrieved from [Link]

-

Columbia University. (n.d.). Recrystallization. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-(4-chlorophenyl) (CAS 4280-30-2). Retrieved from [Link]

-

ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

-

Slideshare. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Reaction mechanism of nucleophilic attack on N-acyl succinimides

Application Notes & Protocols

Topic: Unraveling the Mechanism: A Guide to Nucleophilic Attack on N-Acyl Succinimides for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis, bioconjugation, and materials science.

Executive Summary

N-hydroxysuccinimide (NHS) esters represent a cornerstone of modern covalent chemistry, prized for their utility in acylating primary amines under mild, often aqueous, conditions.[1][2] Their application spans from routine protein labeling with fluorophores and biotins to the sophisticated construction of antibody-drug conjugates (ADCs).[1][3] This guide moves beyond a simple recitation of protocols to provide a deep mechanistic understanding of the nucleophilic acyl substitution reaction at the heart of NHS ester chemistry. By understanding the causality behind experimental parameters—the "why" behind the "how"—researchers can optimize their conjugation strategies, troubleshoot effectively, and push the boundaries of molecular design. We will dissect the core reaction mechanism, explore the critical factors that govern its efficiency, and provide a validated, step-by-step protocol for a common application: the fluorescent labeling of an antibody.

The Core Reaction: A Stepwise Mechanism of Acyl Transfer

The utility of N-acyl succinimides, particularly NHS esters, lies in their role as efficient acyl-transfer agents. The reaction proceeds via a classical nucleophilic acyl substitution mechanism, which can be dissected into two fundamental stages.[4][5][6] This is not a single-step displacement like an SN2 reaction, but rather a sequential addition-elimination process involving a distinct intermediate.[6]

Stage 1: Formation of the Tetrahedral Intermediate The reaction initiates with the lone pair of electrons from a nucleophile, typically a deprotonated primary amine (R-NH₂), attacking the electrophilic carbonyl carbon of the NHS ester.[4][7] This carbonyl carbon is highly polarized due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent ester oxygen. The attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, resulting in the formation of an unstable, transient tetrahedral intermediate.[4][6]

Stage 2: Collapse of the Intermediate and Leaving Group Expulsion The tetrahedral intermediate is short-lived and rapidly collapses. The C=O double bond is reformed as the electron pair from the negatively charged oxygen moves back down. Concurrently, the bond to the most stable leaving group breaks. In this case, the N-hydroxysuccinimide anion is an excellent leaving group due to its ability to stabilize the negative charge through resonance. This expulsion results in the formation of a new, stable amide bond between the acyl group and the nucleophile, with N-hydroxysuccinimide released as a byproduct.[4][5]

Caption: The two-step addition-elimination mechanism of nucleophilic acyl substitution.

Critical Parameters Governing Reaction Success

The efficiency and specificity of the acylation reaction are not absolute; they are a function of a tightly controlled set of experimental conditions. Understanding these variables is paramount to achieving reproducible and optimal results.

The Influence of pH

The pH of the reaction medium is arguably the most critical factor. It represents a trade-off between nucleophile reactivity and ester stability.

-

Nucleophile Activation: A primary amine must be in its unprotonated, free-base form (R-NH₂) to be nucleophilic. At acidic or neutral pH, the amine exists predominantly in its protonated, non-reactive ammonium form (R-NH₃⁺).[8][9] Therefore, the reaction rate increases with pH.

-

Ester Stability: Conversely, NHS esters are susceptible to hydrolysis, where water acts as a competing nucleophile. This hydrolysis rate increases significantly at higher pH values.[10][11]

This dynamic dictates an optimal pH range for most applications, typically between pH 8.0 and 9.0 .[3] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[8][12] Within this window, a sufficient concentration of the amine is deprotonated to ensure a rapid aminolysis reaction that outcompetes the slower hydrolysis side reaction.[13]

The Nature of the Nucleophile

In the context of bioconjugation, the primary nucleophiles are the N-terminal alpha-amino group of a protein and the epsilon-amino group of lysine residues.[3][12][14] While both are primary amines, their reactivity can be influenced by the local microenvironment. Other amino acid side chains can also react, though generally to a lesser extent under typical labeling conditions (pH ~8.3).

-

Lysine (ε-amino): Highly reactive and typically the primary target for labeling on proteins.[15]

-

N-terminus (α-amino): Also a primary amine and readily labeled.

-

Histidine (imidazole): Can react to form a transient acyl-imidazole adduct, which can be unstable.[13]

-

Cysteine (thiol) & Tyrosine (phenol): Can react, but generally require higher pH or are less reactive than primary amines under standard conditions.[13]

Competing Reactions: The Inevitability of Hydrolysis

The primary competing reaction is the hydrolysis of the NHS ester, which yields an inactive carboxylic acid and renders the reagent useless for conjugation.[10][11][13] The rate of hydrolysis is dependent on pH, temperature, and buffer composition.[16][17]